N-Acetyl-DL-alanine
Overview
Description
N-Acetyl-DL-alanine is a synthetic derivative of the amino acid alanine. It is characterized by the presence of an acetyl group attached to the nitrogen atom of the alanine molecule. The compound has the molecular formula C5H9NO3 and a molecular weight of 131.13 g/mol . It is commonly used in biochemical research and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
N-Acetyl-DL-alanine primarily targets the enzyme Aldose Reductase . Aldose Reductase is a key enzyme involved in the polyol pathway, where it reduces glucose to sorbitol. This enzyme plays a significant role in various physiological and pathological processes, including diabetic complications.
Biochemical Analysis
Biochemical Properties
N-Acetyl-DL-alanine interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with aminoacylase, an enzyme that catalyzes the hydrolysis of N-acetyl amino acids . The nature of these interactions is primarily enzymatic, where this compound serves as a substrate for the enzyme .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzymes. For example, it binds to the active site of aminoacylase, leading to enzyme activation and subsequent biochemical reactions
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as aminoacylase, potentially affecting metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-DL-alanine can be synthesized through the acetylation of DL-alanine. The process involves the reaction of DL-alanine with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, this compound is produced using immobilized enzymes. One common method involves the use of immobilized pig kidney aminoacylase for the optical resolution of N-acyl-DL-alanine. The enzyme is immobilized on a support material, and the reaction is carried out in a continuous flow system. The process is optimized for pH, temperature, and the presence of metal ions such as cobalt to enhance enzyme activity .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-DL-alanine undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield DL-alanine and acetic acid.
Oxidation: It can be oxidized to form corresponding oxoacids.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic conditions using water as the reagent.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as hydroxylamine can be used to replace the acetyl group.
Major Products Formed
Hydrolysis: DL-alanine and acetic acid.
Oxidation: Corresponding oxoacids.
Substitution: Various substituted alanine derivatives.
Scientific Research Applications
N-Acetyl-DL-alanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Serves as a model compound for studying enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-alanine: Similar in structure but differs in the stereochemistry of the alanine moiety.
N-Acetyl-D-alanine: The D-enantiomer of N-Acetyl-L-alanine.
N-Acetylmethionine: Contains a methionine residue instead of alanine
Uniqueness
N-Acetyl-DL-alanine is unique due to its racemic mixture, which allows it to be used in studies requiring both enantiomers. This property makes it valuable in research focused on stereochemistry and enzyme specificity .
Properties
IUPAC Name |
2-acetamidopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHDTJVBEPMMGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1115-69-1, 19436-52-3, 97-69-8 | |
Record name | N-Acetylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1115-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetyl-DL-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC203819 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203819 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetylalanine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186892 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1115-69-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43118 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-acetyl-DL-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.936 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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